molecular formula C14H26N2O4 B1529702 (1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate CAS No. 1392745-50-4

(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B1529702
CAS No.: 1392745-50-4
M. Wt: 286.37 g/mol
InChI Key: LJJYOYONMCBZHC-DCAQKATOSA-N
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Description

(1S,3S,4S)-Ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a cyclohexane-based chiral compound featuring:

  • Ethyl ester at the 1-position.
  • Amino group at the 3-position.
  • tert-Butoxycarbonyl (Boc)-protected amino group at the 4-position. The stereochemistry (1S,3S,4S) confers distinct spatial arrangements critical for reactivity and biological interactions. Its Boc group serves as a temporary protective moiety for amines during multi-step syntheses .

Properties

IUPAC Name

ethyl (1S,3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYOYONMCBZHC-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure includes an amino group and a tert-butoxycarbonyl (Boc) protecting group, which may influence its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential applications in drug development.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1392745-50-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with receptors or enzymes involved in neurotransmission or metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This property is essential for developing new antibiotics amid rising antibiotic resistance.
  • Cytotoxicity : A study on structurally related compounds demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may also possess anticancer properties. Further investigations are needed to elucidate its efficacy and safety profiles in cancer models.
  • Neuroprotective Effects : Some derivatives have shown promise in enhancing GABAergic transmission, which could be beneficial for treating neurological disorders such as epilepsy and anxiety. The modulation of neurotransmitter levels through such compounds could lead to novel therapeutic strategies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicitySelective toxicity towards tumor cells
NeuroprotectivePotential enhancement of GABAergic activity

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from cyclohexane derivatives. The Boc group serves as a protective measure during synthesis and can be removed under mild acidic conditions to yield the free amine for further biological testing.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : Ethyl (1S,3S,4S)-3-amino-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
  • CAS Number : 1392745-50-4

The structure features a cyclohexane ring with amino and carboxylate functional groups, making it a versatile building block in organic synthesis.

Drug Development

One of the primary applications of (1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is in the development of pharmaceuticals. Its structural properties allow it to serve as an intermediate in synthesizing various bioactive compounds.

  • Edoxaban Synthesis : This compound has been identified as an impurity in the synthesis of Edoxaban, an anticoagulant medication. The presence of this compound can affect the purity and efficacy of the final product, making its study crucial for quality control in pharmaceutical manufacturing .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amino acids. The ability to introduce this group allows for selective reactions during peptide formation.

  • Boc Protection : The compound can be utilized to protect amino groups during the synthesis of peptides, facilitating the assembly of complex structures while preventing unwanted reactions at these sites .

Biological Studies

Research into the biological activity of compounds similar to this compound suggests potential applications in various therapeutic areas.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Investigating its mechanism of action could lead to new cancer therapies .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(1S,3R,4S)-Ethyl 4-Amino-3-(tert-Butoxycarbonylamino)Cyclohexanecarboxylate Oxalate
  • Key Differences : Configuration at C3 (R vs. S in the target compound).
  • Impact :
    • Altered hydrogen-bonding and steric interactions affect solubility and stability.
    • Used as a reactant for synthesizing oxadiazole compounds with cyclohexanediamine moieties, suggesting divergent reactivity compared to the (3S) isomer .
    • Safety Profile : Hazardous (H302, H315, H319, H335) due to toxicity and irritancy .
(1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Key Differences : Bicyclic framework vs. cyclohexane ring.

Substituent Modifications

Ethyl (1S,3R,4S)-4-(tert-Butoxycarbonylamino)-3-Fluoro-Cyclohexanecarboxylate
  • Key Differences : Fluoro substituent at C3.
  • Impact :
    • Enhanced metabolic stability and electron-withdrawing effects may improve pharmacokinetics .
Methyl (1R,3S)-3-(tert-Butoxycarbonylamino)Cyclohexanecarboxylate
  • Key Differences : Methyl ester vs. ethyl ester.
  • Impact :
    • Reduced lipophilicity lowers membrane permeability but may improve aqueous solubility .
Ethyl (1S,3R,4S)-4-Azido-3-(tert-Butoxycarbonylamino)Cyclohexane-1-carboxylate
  • Key Differences : Azido group at C4.
  • Impact :
    • Used in synthesizing Edoxaban-d6 (anticoagulant), highlighting the role of C4 modifications in directing biological activity .
Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-Hydroxybutyl]Thiophene-2-carboxylate
  • Key Differences : Thiophene ring vs. cyclohexane.
  • Impact :
    • Aromatic systems enable π-π stacking interactions, whereas cyclohexane derivatives prioritize steric complementarity .

Comparative Data Table

Compound Name Structure/Configuration Key Substituents Applications Hazards References
(1S,3S,4S)-Target Compound 1S,3S,4S Ethyl ester, 3-NH₂, 4-Boc Intermediate (inferred) Not reported N/A
(1S,3R,4S)-Ethyl 4-Amino-3-Boc Cyclohexanecarboxylate 1S,3R,4S Ethyl ester, 3-Boc, 4-NH₂ Oxadiazole synthesis H302, H315, H319, H335
Ethyl (1S,3R,4S)-4-Azido-3-Boc Cyclohexanecarboxylate 1S,3R,4S Ethyl ester, 3-Boc, 4-N₃ Edoxaban-d6 synthesis Not reported
Methyl (1R,3S)-3-Boc Cyclohexanecarboxylate 1R,3S Methyl ester, 3-Boc Research chemical Not reported

Research Implications

  • Stereochemistry : The 3S configuration in the target compound may favor interactions with chiral enzyme pockets compared to 3R isomers .
  • Substituent Effects : Ethyl esters enhance lipophilicity for tissue penetration, whereas fluorination or azido groups enable click chemistry applications .
  • Safety : Boc-protected cyclohexane derivatives generally require careful handling due to irritancy and toxicity risks .

Preparation Methods

Starting Material Preparation

  • Key Intermediate: (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane-7-one
  • This bicyclic ketone is reacted with ethanol and potassium carbonate under reflux at 90°C for 2 hours to form an ethyl ester intermediate.

Azide Substitution and Amination

  • The intermediate is treated with sodium azide and ammonium chloride in N,N-dimethylformamide (DMF) at 80°C for 2 hours, facilitating the substitution of the iodo group with an azide.
  • Subsequent reduction of the azide to the amino group is achieved via catalytic hydrogenation.

Boc Protection

  • The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of 10% palladium on activated carbon under a hydrogen atmosphere overnight.
  • This step yields the Boc-protected amino derivative.

Purification

  • The product is isolated by filtration to remove insoluble matter.
  • Concentration under reduced pressure follows.
  • Final purification is performed using silica gel column chromatography with hexane:ethyl acetate solvent gradients.
  • Reprecipitation from a hexane-methylene chloride system affords the pure white solid.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification Ethanol, potassium carbonate 90°C 2 h Reflux; forms ethyl ester intermediate
Azide substitution Sodium azide, ammonium chloride, DMF 80°C 2 h Converts iodo to azide
Boc protection & hydrogenation Di-tert-butyl dicarbonate, 10% Pd/C, H2 atmosphere Room temp Overnight 67 Protects amino group; catalytic hydrogenation
Purification Silica gel chromatography, hexane:ethyl acetate gradient Final isolation and purification

Analytical Characterization

  • 1H-NMR (400 MHz, CDCl3): Signals consistent with ethyl ester, Boc group, and cyclohexane protons, confirming structure and stereochemistry.
  • Optical Rotation: $$[\alpha]_D^{25} = -26.8^\circ$$ (c=1.0, CHCl3), indicating stereochemical purity.

Notes on Stereochemistry and Purity

  • The synthetic route carefully controls stereochemistry to obtain the (1S,3S,4S) isomer.
  • The composition is substantially free from other stereoisomers or their salts.
  • Purification steps, including selective extraction and chromatography, ensure high purity (typically >95%).

Summary Table of Key Synthetic Parameters

Parameter Description
Starting material (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane-7-one
Key reagents Potassium carbonate, sodium azide, ammonium chloride, di-tert-butyl dicarbonate, Pd/C
Solvents Ethanol, DMF, ethyl acetate, hexane, methylene chloride
Reaction temperatures 80–90°C (substitution and esterification), room temperature (Boc protection)
Catalysts 10% Palladium on activated carbon
Purification methods Silica gel chromatography, recrystallization
Typical yield Approximately 67%
Stereochemical outcome (1S,3S,4S) isomer with high stereochemical purity

Research Findings and Industrial Relevance

  • This compound is a key intermediate in the synthesis of bioactive molecules, including Edoxaban, an anticoagulant drug.
  • The preparation method emphasizes stereochemical control and purity, critical for pharmaceutical applications.
  • The use of Boc protection facilitates downstream synthetic transformations by masking the amino functionality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 2
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

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